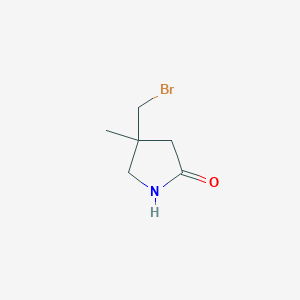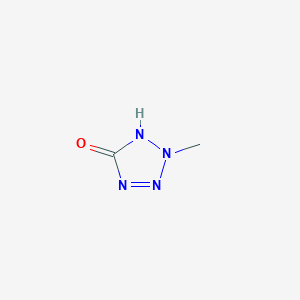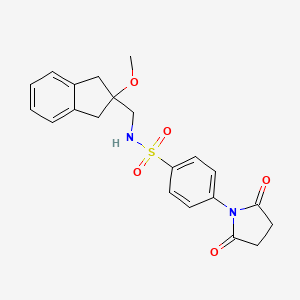
4-(Bromomethyl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-methylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. BMMP is a derivative of pyrrolidinone and is commonly used as a starting material in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-methylpyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been shown to increase the release of norepinephrine, which can lead to increased arousal and attention.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Bromomethyl)-4-methylpyrrolidin-2-one in lab experiments is its ease of synthesis. This compound can be synthesized in good yield and purity, making it a readily available starting material for the synthesis of other compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.
Future Directions
There are many potential future directions for 4-(Bromomethyl)-4-methylpyrrolidin-2-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the central nervous system. This compound could be used to study the effects of acetylcholine on various brain functions, such as learning and memory. Additionally, this compound could be used to study the effects of dopamine and norepinephrine on various behaviors and physiological processes. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to new discoveries in the field of neuroscience.
Synthesis Methods
4-(Bromomethyl)-4-methylpyrrolidin-2-one can be synthesized by reacting 4-methylpyrrolidin-2-one with bromomethane in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(Bromomethyl)-4-methylpyrrolidin-2-one has been used in various scientific research studies due to its unique properties. It has been used as a starting material in the synthesis of other compounds such as pyrrolidine derivatives, which have shown potential as antitumor agents. This compound has also been used in the synthesis of chiral ligands, which have shown potential as catalysts in asymmetric synthesis.
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGKCCCSNKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)


![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)

![N-(4-ethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2784236.png)


![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)
![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)